3-Chloro-5-(methylamino)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(methylamino)pyridine-4-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a methylamino group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methylamino)pyridine-4-carbonitrile typically involves the reaction of 3-chloropyridine-4-carbonitrile with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(methylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(methylamino)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of various chemicals and materials with industrial significance.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methylamino)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine-4-carbonitrile: Lacks the methylamino group.
5-(Methylamino)pyridine-4-carbonitrile: Lacks the chloro group.
3-Chloro-4-aminopyridine: Contains an amino group instead of a carbonitrile group.
Uniqueness
3-Chloro-5-(methylamino)pyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
211571-63-0 |
---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-5-(methylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-10-7-4-11-3-6(8)5(7)2-9/h3-4,10H,1H3 |
InChI Key |
VNOMPEZDYQPYOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.